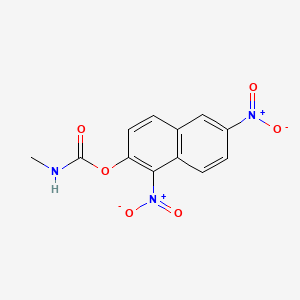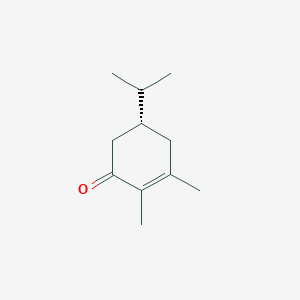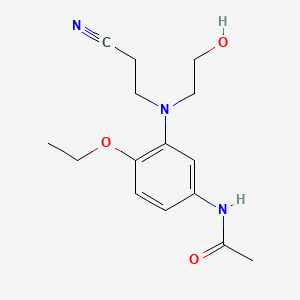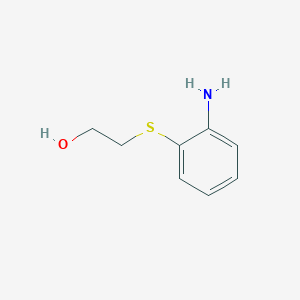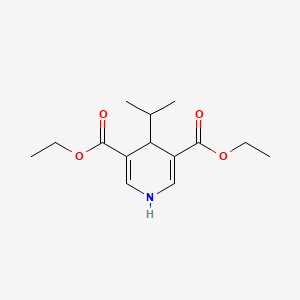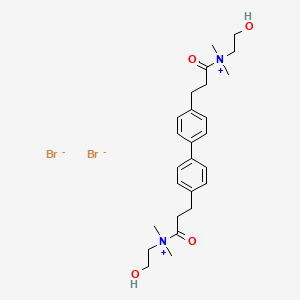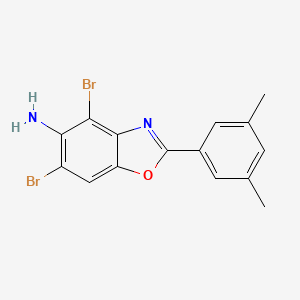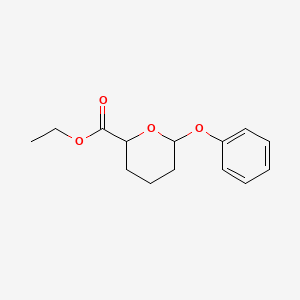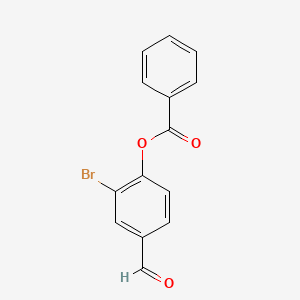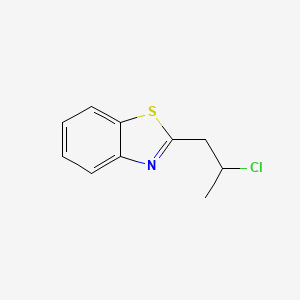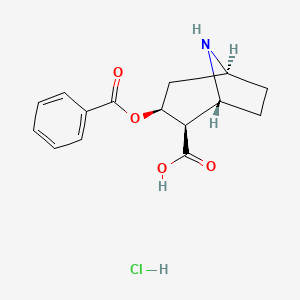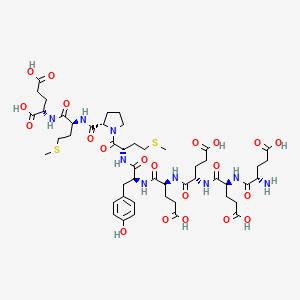
1-Cyano-2,3-bis(methoxymethyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-2,3-bis(methoxymethyl)guanidine is an organic compound with the molecular formula C₆H₁₂N₄O₂. It is a derivative of guanidine, characterized by the presence of cyano and methoxymethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-2,3-bis(methoxymethyl)guanidine typically involves the guanylation of appropriate amines. One common method includes the reaction of cyanamide with methoxymethyl-substituted amines in the presence of a catalyst. Catalysts such as scandium(III) triflate or ytterbium triflate are often used to facilitate the reaction under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation processes using efficient catalysts and optimized reaction conditions. The use of transition metal catalysis, such as palladium or copper, can enhance the yield and efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyano-2,3-bis(methoxymethyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1-Cyano-2,3-bis(methoxymethyl)guanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biomolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyano-2,3-bis(methoxymethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The cyano and methoxymethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyano-2-(isopropoxymethyl)guanidine: Similar structure with isopropoxymethyl groups instead of methoxymethyl groups.
1-Cyano-2,3-bis(ethoxymethyl)guanidine: Contains ethoxymethyl groups instead of methoxymethyl groups.
Uniqueness
1-Cyano-2,3-bis(methoxymethyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxymethyl groups enhances its solubility and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
68039-32-7 |
|---|---|
Formule moléculaire |
C6H12N4O2 |
Poids moléculaire |
172.19 g/mol |
Nom IUPAC |
1-cyano-2,3-bis(methoxymethyl)guanidine |
InChI |
InChI=1S/C6H12N4O2/c1-11-4-9-6(8-3-7)10-5-12-2/h4-5H2,1-2H3,(H2,8,9,10) |
Clé InChI |
UAITYSAJVWQMCH-UHFFFAOYSA-N |
SMILES canonique |
COCNC(=NCOC)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


